molecular formula C7H10N2O2 B1315948 (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 98735-78-5

(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No.: B1315948
CAS No.: 98735-78-5
M. Wt: 154.17 g/mol
InChI Key: GOZSGPRARCHOLL-BYPYZUCNSA-N
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Description

(S)-6-Methyl-4,7-diazaspiro[25]octane-5,8-dione is a spirocyclic compound featuring a unique structure that includes a diazaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the reaction of a suitable diamine with a diketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione: Lacks the (S)-configuration, which may affect its biological activity and properties.

    Spiro[2.5]octane derivatives: Compounds with similar spirocyclic structures but different substituents, which can lead to variations in reactivity and applications.

Uniqueness

(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione is unique due to its specific stereochemistry and functional groups, which confer distinct properties and potential applications compared to other similar compounds. Its spirocyclic structure and diazaspiro core make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(6S)-6-methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(10)9-7(2-3-7)6(11)8-4/h4H,2-3H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZSGPRARCHOLL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2(CC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2(CC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571809
Record name (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98735-78-5
Record name (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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